molecular formula C18H24N4O2 B6705114 N-(1H-indol-4-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide

N-(1H-indol-4-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B6705114
M. Wt: 328.4 g/mol
InChI Key: WDBIPLQJHSLSRM-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features an indole ring, a morpholine ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1H-indol-4-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c23-18(20-17-3-1-2-16-15(17)4-6-19-16)22-7-5-14(13-22)12-21-8-10-24-11-9-21/h1-4,6,14,19H,5,7-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBIPLQJHSLSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN2CCOCC2)C(=O)NC3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivative, followed by the introduction of the morpholine group and the pyrrolidine ring. Common reagents might include indole, morpholine, and various carboxylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This can include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrrolidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the indole or pyrrolidine rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic uses due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide would depend on its specific biological target. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The indole ring is known for its ability to engage in π-π interactions, while the morpholine and pyrrolidine rings can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide: Similar structure but with a different substitution pattern on the indole ring.

    N-(1H-indol-4-yl)-3-(piperidin-4-ylmethyl)pyrrolidine-1-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-(1H-indol-4-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and ring systems, which can confer distinct biological activities and chemical reactivity compared to similar compounds.

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